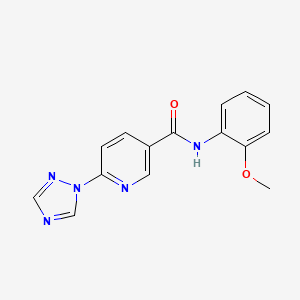

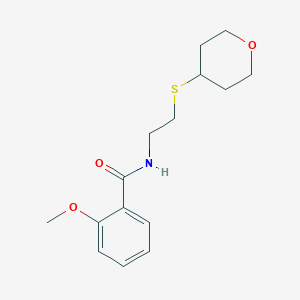

![molecular formula C10H10F3N3O B2841145 3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine CAS No. 2199732-88-0](/img/structure/B2841145.png)

3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an imidazo[4,5-b]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The compound also has a 3-methyl group and a 2-[(1,1,1-trifluoropropan-2-yl)oxy] group attached to the imidazo[4,5-b]pyridine core .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Direct Methylation and Trifluoroethylation : Imidazole and pyridine derivatives, similar to 3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine, can be directly methylated or trifluoroethylated. This process leads to the production of corresponding salts with high yields, enabling the creation of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).

Catalytic Oxidative Trifluoromethylation : Imidazopyridines undergo catalytic oxidative trifluoromethylation at room temperature, involving the functionalization of sp(2) C-H bonds. This method, applicable to imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole, enables the synthesis of a variety of 3-(trifluoromethyl)imidazo[1,2-a]pyridines (Monir, Bagdi, Ghosh, & Hajra, 2015).

Structural Analysis and Computational Studies

- Vibrational Spectra and Molecular Structure : The molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine derivatives have been analyzed using density functional theory (DFT). Such studies are crucial for understanding the chemical and physical properties of these compounds (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Applications in Organic Synthesis

- Synthesis of C-3 Carbonyl Derivatives : The copper-catalyzed cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been reported as an efficient method to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, commonly found in natural products and pharmaceuticals (Lei, Mai, Yan, Mao, & Cao, 2016).

Propiedades

IUPAC Name |

3-methyl-2-(1,1,1-trifluoropropan-2-yloxy)imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O/c1-6(10(11,12)13)17-9-15-7-4-3-5-14-8(7)16(9)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHTZAVKGBDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=NC2=C(N1C)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

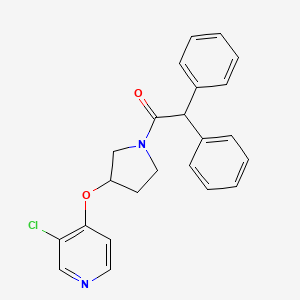

![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)

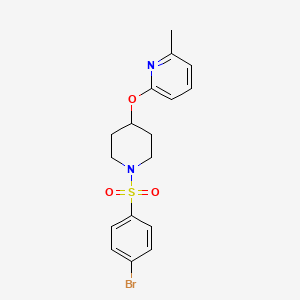

![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)

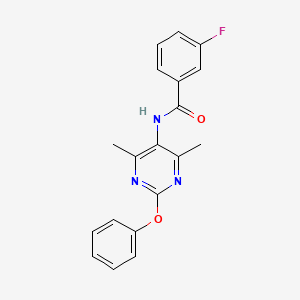

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)

![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)